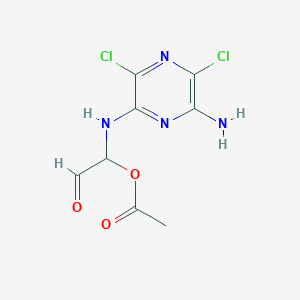
4-Chloro-2,6-dihydrazinylpyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2,6-dihydrazinylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine typically involves the nucleophilic substitution of 4,6-dichloropyrimidine with hydrazine. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction proceeds as follows:
Starting Material: 4,6-Dichloropyrimidine
Reagent: Hydrazine hydrate
Solvent: Ethanol or methanol
Reaction Conditions: Reflux for several hours
The product is then purified by recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2,6-dihydrazinylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at position 4 can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydrazinyl groups can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines, thiols, or alkoxides in the presence of a base (e.g., sodium hydroxide) under reflux conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Oxidation: Azo or azoxy derivatives.
Reduction: Hydrazine derivatives.
Aplicaciones Científicas De Investigación
4-Chloro-2,6-dihydrazinylpyrimidine has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including anticancer, antiviral, and antibacterial agents.
Materials Science: The compound is used in the development of advanced materials such as polymers and nanomaterials.
Biological Research: It serves as a probe for studying enzyme mechanisms and as a ligand in coordination chemistry.
Industrial Applications: It is used in the synthesis of agrochemicals and dyes.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2,6-dihydrazinylpyrimidine depends on its specific application. In medicinal chemistry, it often acts by inhibiting key enzymes or interacting with nucleic acids. The hydrazinyl groups can form covalent bonds with enzyme active sites, leading to enzyme inhibition. Additionally, the compound can intercalate with DNA, disrupting its function and leading to cell death.
Comparación Con Compuestos Similares
Similar Compounds
4,6-Dichloropyrimidine: A precursor in the synthesis of 4-Chloro-2,6-dihydrazinylpyrimidine.
2,4-Diamino-6-chloropyrimidine: Another pyrimidine derivative with similar reactivity.
2-Chloro-4,6-dimethylpyrimidine: A related compound with different substituents.
Uniqueness
This compound is unique due to the presence of both chloro and hydrazinyl groups, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis.
Propiedades
Número CAS |
6972-15-2 |
|---|---|
Fórmula molecular |
C4H7ClN6 |
Peso molecular |
174.59 g/mol |
Nombre IUPAC |
(4-chloro-6-hydrazinylpyrimidin-2-yl)hydrazine |
InChI |
InChI=1S/C4H7ClN6/c5-2-1-3(10-6)9-4(8-2)11-7/h1H,6-7H2,(H2,8,9,10,11) |
Clave InChI |
MFYZPZRBVZQMTC-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(N=C1Cl)NN)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


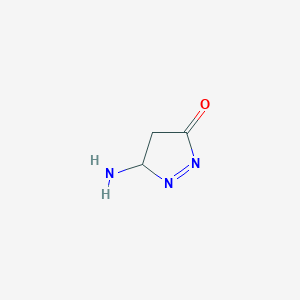
![Rel-(1R,2R,4S)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B12928261.png)
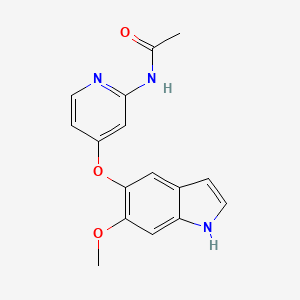
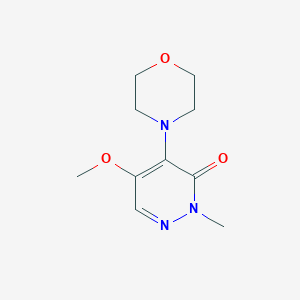
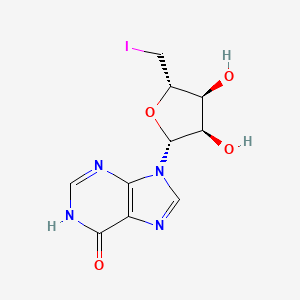
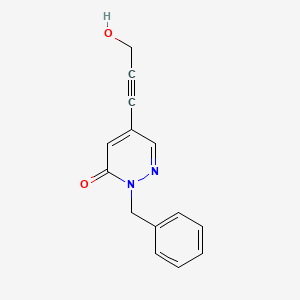
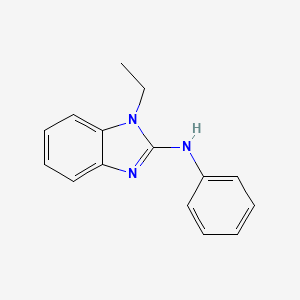
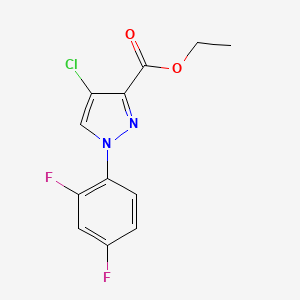


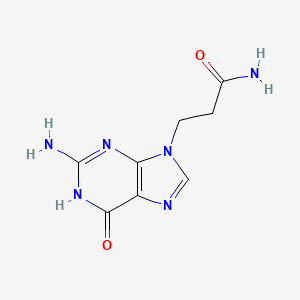
![tert-Butyl 7,7-difluoro-3,9-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12928329.png)

